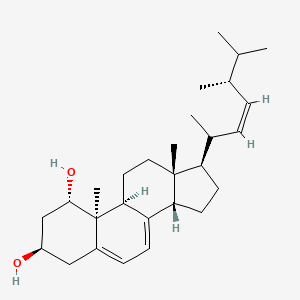
1alpha-Hydroxyergosterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1alpha-Hydroxyergosterol is a derivative of ergosterol, a sterol found in fungi and some protists Ergosterol is an essential component of fungal cell membranes, playing a role similar to cholesterol in animal cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha-Hydroxyergosterol typically involves the selective hydroxylation of ergosterol. One common method includes the use of cytochrome P450 enzymes, which facilitate the hydroxylation process. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering of yeast. By manipulating the biosynthetic pathways in yeast, researchers can enhance the production of ergosterol and subsequently convert it to this compound . This method is considered environmentally friendly and cost-effective compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1alpha-Hydroxyergosterol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and halogenated derivatives of this compound
Applications De Recherche Scientifique
1alpha-Hydroxyergosterol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying sterol chemistry.
Biology: Researchers use it to investigate the role of sterols in cell membrane structure and function.
Medicine: The compound has potential therapeutic applications, including antifungal and anticancer properties.
Mécanisme D'action
1alpha-Hydroxyergosterol exerts its effects by interacting with specific molecular targets and pathways. In fungi, it integrates into the cell membrane, affecting its fluidity and permeability. This integration can disrupt the normal function of the membrane, leading to antifungal effects. Additionally, the compound may inhibit certain enzymes involved in sterol biosynthesis, further contributing to its antifungal properties .
Comparaison Avec Des Composés Similaires
Ergosterol: The parent compound of 1alpha-Hydroxyergosterol, essential for fungal cell membrane integrity.
Cholesterol: A sterol found in animal cells, similar in structure but differing in biological function.
7-Dehydrocholesterol: A precursor to vitamin D3, structurally similar to ergosterol.
Uniqueness: this compound is unique due to its specific hydroxylation at the 1alpha position, which imparts distinct chemical and biological properties. This modification enhances its potential as an antifungal agent and a valuable research tool in studying sterol metabolism and function .
Propriétés
Formule moléculaire |
C28H44O2 |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
(1S,3R,9S,10S,13R,14S,17R)-17-[(Z,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C28H44O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)16-26(30)28(20,6)25(22)13-14-27(23,24)5/h7-10,17-19,21,23-26,29-30H,11-16H2,1-6H3/b8-7-/t18-,19?,21+,23+,24+,25-,26-,27+,28+/m0/s1 |
Clé InChI |
VAPVKMCDHZVRIH-ZHTQMTSCSA-N |
SMILES isomérique |
C[C@@H](/C=C\C(C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3([C@H](C[C@@H](C4)O)O)C)C)C(C)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


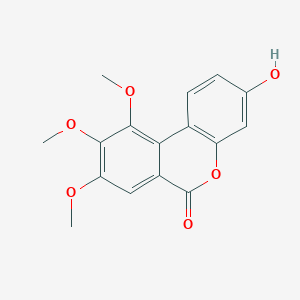
![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
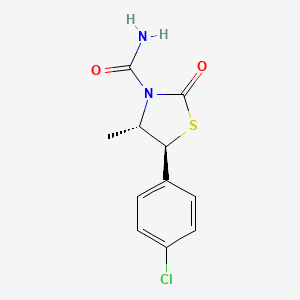
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)
![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)


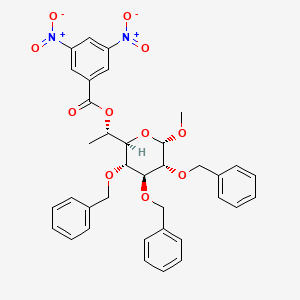
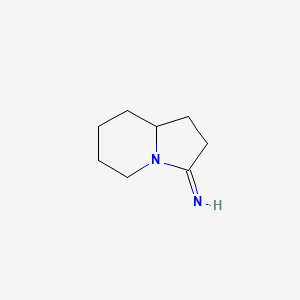
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
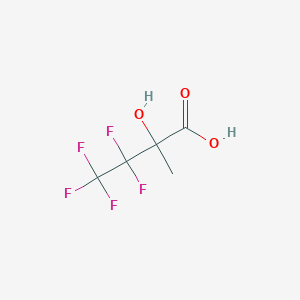
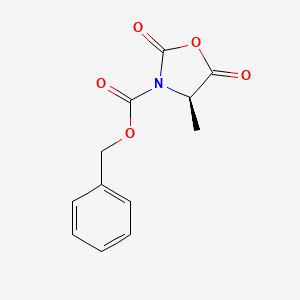

![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
